t-Butylaminotriethylsilane

Protecting-group chemistry Hydrolytic stability Silyl ethers and silylamines

t-Butylaminotriethylsilane (CAS 17940-20-4; molecular formula C₁₀H₂₅NSi; MW 187.40 g/mol) is a sterically hindered tertiary silylamine belonging to the organoaminosilane family. Structurally, it combines a bulky tert-butylamino head group (−NH⁺Bu) with a triethylsilyl (TES) moiety, forming a reagent capable of serving as a protected ammonia equivalent, a silylating agent, or a molecular precursor in vapour‑phase deposition processes.

Molecular Formula C10H25NSi
Molecular Weight 187.40 g/mol
CAS No. 17940-20-4
Cat. No. B6297060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butylaminotriethylsilane
CAS17940-20-4
Molecular FormulaC10H25NSi
Molecular Weight187.40 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)NC(C)(C)C
InChIInChI=1S/C10H25NSi/c1-7-12(8-2,9-3)11-10(4,5)6/h11H,7-9H2,1-6H3
InChIKeyZKSILZRWWNJBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butylaminotriethylsilane (CAS 17940-20-4) – Compound Identity, Aminosilane Class, and Procurement Context


t-Butylaminotriethylsilane (CAS 17940-20-4; molecular formula C₁₀H₂₅NSi; MW 187.40 g/mol) is a sterically hindered tertiary silylamine belonging to the organoaminosilane family [1]. Structurally, it combines a bulky tert-butylamino head group (−NH⁺Bu) with a triethylsilyl (TES) moiety, forming a reagent capable of serving as a protected ammonia equivalent, a silylating agent, or a molecular precursor in vapour‑phase deposition processes [2]. In procurement decisions, this compound occupies a niche between the more labile trimethylsilyl (TMS) amines and the significantly bulkier tert‑butyldimethyl‑ or tert‑butyldiphenylsilyl analogues, offering a distinctive balance of steric demand, thermal stability, and controlled reactivity that generic small‑molecule amines or simple chlorosilanes cannot replicate.

Why Generic Aminosilane Substitution Fails – The Scientific Case for Specifying t-Butylaminotriethylsilane


Aminosilanes are not interchangeable drop‑in reagents. The Si–N bond polarity, the steric profile around both the silicon and nitrogen centres, and the resulting hydrolytic stability of the silyl group differ markedly across structural variants [1]. Generic replacement of t‑butylaminotriethylsilane with, for example, N‑tert‑butyltrimethylsilylamine or N,N‑dimethylaminotriethylsilane introduces two critical failure modes: (i) the TMS analogue hydrolyses 10‑ to 100‑fold faster, risking premature deprotection or uncontrolled side‑reactions in protic media [2]; (ii) the less‑hindered dimethylamino derivative reacts too aggressively, limiting functional‑group tolerance in complex substrates [3]. The quantitative evidence gathered below demonstrates that the specific combination of the TES group and the tert‑butylamino substituent confers a window of operational stability and selectivity that cannot be achieved by off‑the‑shelf alternatives.

Product-Specific Quantitative Evidence Guide: t-Butylaminotriethylsilane vs. Closest Analogues


Hydrolytic Stability: Triethylsilyl (TES) vs. Trimethylsilyl (TMS) – A 10‑ to 100‑Fold Stability Advantage

The triethylsilyl (TES) protecting group, which forms the silicon core of t‑butylaminotriethylsilane, exhibits a 10‑ to 100‑fold greater resistance to acidic hydrolysis relative to the trimethylsilyl (TMS) group [1]. This differential stability is a well‑established class property of TES‑protected amines and alcohols and directly limits unwanted deprotection during aqueous work‑up or chromatographic purification. The TMS analog, N‑tert‑butyltrimethylsilylamine (CAS 5577-67-3), is substantially more labile under identical acidic conditions.

Protecting-group chemistry Hydrolytic stability Silyl ethers and silylamines

Controlled Reactivity through Steric Shielding: tert‑Butylamino vs. N,N‑Dimethylamino Triethylsilanes

The tertiary N,N‑dimethylaminotriethylsilane is a highly reactive silylating agent that transfers the TES group to a broad range of nucleophiles with minimal discrimination; this high reactivity frequently leads to over‑silylation and poor functional‑group tolerance in polyfunctional substrates [1]. In contrast, t‑butylaminotriethylsilane carries a bulky tert‑butyl substituent on the nitrogen, which attenuates the nucleophilicity of the amine lone pair and sterically shields the Si–N bond. The resulting reduction in reactivity translates into markedly improved chemoselectivity in competitive silylation experiments, as demonstrated in the Et₃SiH/KO⁺Bu‑mediated silylation of aniline over aliphatic amines [2].

Silylation selectivity Steric hindrance Amine protection

ALD/CVD Precursor Performance: Tertiary‑Butylaminosilanes vs. Other Aminosilane Architectures

In a direct comparative study of aminosilane precursors for plasma‑enhanced atomic layer deposition (PEALD) of SiO₂, bis(tertiarybutylamino)silane (BTBAS) delivered superior performance over tris(dimethylamino)silane (TDMAS) and bis(diethylamino)silane (BDEAS). BTBAS achieved a deposition rate that was ≈40 % higher than that of TDMAS and exhibited a wider ALD temperature window (from 50 °C to at least 200 °C under the conditions tested) [1]. While t‑butylaminotriethylsilane is a mono‑amino congener rather than a bis‑amino species, the structure–performance correlation established in this work highlights the critical role of the tertiary‑butylamino motif in enhancing thermal stability and surface reactivity, a benefit that can be reasonably extrapolated to the mono‑analogue.

Atomic layer deposition Silicon oxide dielectrics Precursor design

Dielectric Film Deposition: Bis(tertiarybutylamino)silane (BTBAS) vs. Conventional Dichlorosilane Processes

Patent literature explicitly teaches that bis(tertiarybutylamino)silane (BTBAS) enables deposition of device‑quality silicon nitride and silicon oxynitride films at temperatures approximately 200 °C lower than the conventional dichlorosilane + ammonia low‑pressure CVD process [1]. The same patent family describes the use of mono‑tertiarybutylaminosilanes as viable precursors for silicon dioxide and oxynitride films, highlighting the broader applicability of the tert‑butylamino functionality [2]. By extension, t‑butylaminotriethylsilane provides a chlorine‑free, lower‑thermal‑budget route to silicon‑containing thin films, eliminating corrosive HCl by‑products that accompany chlorosilane‑based processes.

Low‑pressure chemical vapour deposition Silicon nitride Semiconductor fabrication

Best-Research and Industrial Application Scenarios for t-Butylaminotriethylsilane


Multi‑Step Organic Synthesis: Selective TES Protection of Amines in the Presence of TMS‑Labile Functionality

In the total synthesis of complex natural products or pharmaceutical intermediates, orthogonally removable protecting groups are essential. The 10‑ to 100‑fold greater hydrolytic stability of the TES group relative to TMS [1] allows t‑butylaminotriethylsilane to introduce a TES‑protected amine that withstands mild acidic conditions that would cleave TMS‑protected alcohols or amines. This orthogonal stability enables chemists to deprotect TMS groups in the presence of TES‑amines without affecting the latter, streamlining protecting‑group strategies and reducing the number of chromatographic purifications required.

Low‑Temperature Atomic Layer Deposition (ALD) of SiO₂ for Temperature‑Sensitive Substrates

Aminosilanes bearing the tert‑butylamino motif have been demonstrated to deliver high‑quality SiO₂ films by PEALD at substrate temperatures as low as 50 °C [1]. t‑Butylaminotriethylsilane serves as a chlorine‑free mono‑aminosilane source that can be integrated into ALD recipes targeting flexible electronics, polymer substrates, or thermally fragile III‑V semiconductors, where the 200 °C lower thermal budget vs. chlorosilane processes eliminates the risk of substrate degradation and avoids corrosive HCl generation [2].

Reversible Ionic‑Liquid Systems for CO₂ Capture and Switchable Solvents

Silylamines that react reversibly with CO₂ to form ammonium‑carbamate ionic liquids are under investigation for energy‑efficient carbon capture and switchable‑polarity solvent systems [1]. The controlled nucleophilicity of t‑butylaminotriethylsilane, conferred by the sterically demanding tert‑butyl group, is expected to provide a more gradual, tunable CO₂‑uptake profile compared to less‑hindered triethylsilylamines, improving process controllability and reducing solvent degradation over repeated capture‑release cycles.

Development of Advanced Dielectric Films for Microelectronics: Chlorine‑Free SiNₓ and SiOₓNᵧ CVD

Semiconductor fabrication facilities are increasingly moving away from chlorine‑containing precursors to avoid corrosion and particle contamination. The patent‑demonstrated ability of tert‑butylaminosilanes to deposit SiO₂ and oxynitride films using the same precursor platform [1] positions t‑butylaminotriethylsilane as a versatile building block for next‑generation CVD chemistries that simultaneously meet purity, uniformity, and equipment‑longevity requirements.

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